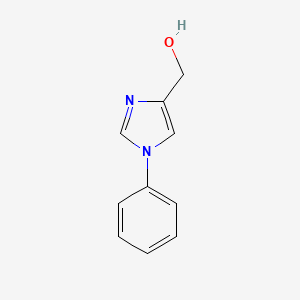

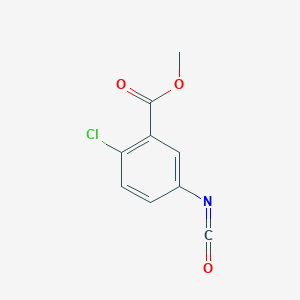

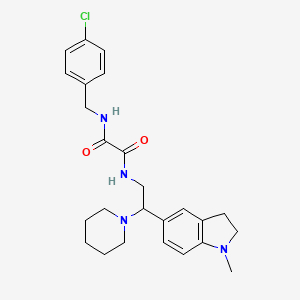

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and is used as a tool compound in chemical biology research. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Cyclooxygenase-2 Inhibitors : A study highlighted the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluating their cyclooxygenase (COX-1/COX-2) inhibitory activities. It was found that fluorine substitution on the benzenesulfonamide moiety enhances selectivity and potency for COX-2 inhibition, indicating potential for anti-inflammatory applications (M. Pal et al., 2003).

Photodynamic Therapy for Cancer : Another study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield suitable for Type II photodynamic therapy mechanisms in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Structural Analysis and Chemical Properties

Hydrogen-bonding Patterns : Research on the hydrogen-bonding patterns in benzenesulfonamide derivatives revealed the importance of intermolecular interactions in stabilizing crystal structures, which is critical for understanding the compound's reactivity and interaction with biological molecules (A. Subashini et al., 2007).

Enantioselective Fluorination : The development of a sterically demanding electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), highlights the application of benzenesulfonamide derivatives in achieving high enantioselectivity in fluorination reactions, useful in the synthesis of pharmaceuticals (H. Yasui et al., 2011).

Molecular Docking and Bioassay Studies

- Cyclooxygenase-2 Inhibitor Development : A compound incorporating the benzenesulfonamide moiety demonstrated potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies, presenting a new lead structure for developing COX-2 specific inhibitors (B. Al-Hourani et al., 2016).

Photophysical and Photochemical Properties

- Fluorophores for Zinc(II) Detection : Fluorophores based on benzenesulfonamide derivatives have been synthesized and studied for their application in the detection of Zinc(II) ions, important for intracellular Zn2+ studies. This research provides insight into the factors affecting fluorescence, which is crucial for developing sensitive and selective fluorescent probes (M. Kimber et al., 2001).

Propiedades

IUPAC Name |

3-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-24(22,23)14-4-2-3-12(16)9-14/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCQKMFJWTJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

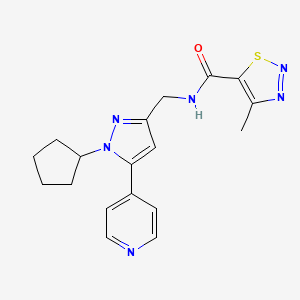

![(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2773619.png)

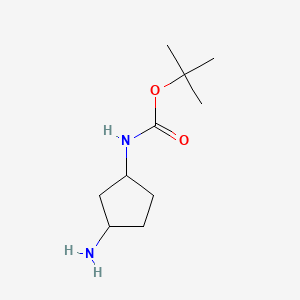

![1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2773621.png)

![7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide](/img/structure/B2773626.png)

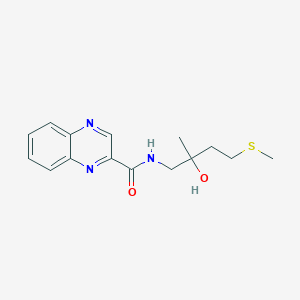

![(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773631.png)